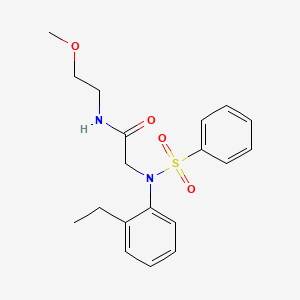![molecular formula C18H20N2O2 B3917052 2-[(4-benzoylpiperazin-1-yl)methyl]phenol](/img/structure/B3917052.png)
2-[(4-benzoylpiperazin-1-yl)methyl]phenol
Übersicht
Beschreibung
2-[(4-benzoylpiperazin-1-yl)methyl]phenol, also known as BPMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. BPMP is a derivative of piperazine, a heterocyclic organic compound that is commonly used in the synthesis of pharmaceuticals. The unique structure of BPMP makes it a promising candidate for the development of new drugs that can target specific biological pathways.
Wirkmechanismus
The mechanism of action of 2-[(4-benzoylpiperazin-1-yl)methyl]phenol is not fully understood, but it is believed to involve the modulation of neurotransmitter release in the brain. 2-[(4-benzoylpiperazin-1-yl)methyl]phenol has been shown to have affinity for several neurotransmitter receptors, including the dopamine D2 receptor and the serotonin 5-HT1A receptor. By binding to these receptors, 2-[(4-benzoylpiperazin-1-yl)methyl]phenol may modulate the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
2-[(4-benzoylpiperazin-1-yl)methyl]phenol has been shown to have several biochemical and physiological effects in animal models. In one study, 2-[(4-benzoylpiperazin-1-yl)methyl]phenol was found to increase the release of dopamine in the prefrontal cortex of rats, suggesting that it may have potential as an antipsychotic drug. 2-[(4-benzoylpiperazin-1-yl)methyl]phenol has also been shown to have anxiolytic effects in mice, reducing anxiety-like behavior in a dose-dependent manner.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-[(4-benzoylpiperazin-1-yl)methyl]phenol is its high purity and yield, making it a viable option for large-scale production. 2-[(4-benzoylpiperazin-1-yl)methyl]phenol is also relatively stable under normal laboratory conditions, allowing for easy storage and handling. However, one limitation of 2-[(4-benzoylpiperazin-1-yl)methyl]phenol is its limited solubility in aqueous solutions, which may make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 2-[(4-benzoylpiperazin-1-yl)methyl]phenol. One area of interest is the development of new drugs that can target specific neurotransmitter receptors, such as the dopamine D2 receptor. 2-[(4-benzoylpiperazin-1-yl)methyl]phenol may serve as a lead compound for the development of new antipsychotic drugs that have improved efficacy and reduced side effects. Another area of interest is the investigation of 2-[(4-benzoylpiperazin-1-yl)methyl]phenol's potential as an anxiolytic drug, which may have applications in the treatment of anxiety disorders. Overall, the research on 2-[(4-benzoylpiperazin-1-yl)methyl]phenol has the potential to lead to the development of new drugs that can target specific biological pathways and improve the treatment of neurological and psychiatric disorders.
Wissenschaftliche Forschungsanwendungen
2-[(4-benzoylpiperazin-1-yl)methyl]phenol has been the subject of several scientific studies, with researchers investigating its potential applications in medicinal chemistry. One area of interest is the development of new drugs that can target specific biological pathways, such as the dopamine D2 receptor. 2-[(4-benzoylpiperazin-1-yl)methyl]phenol has been shown to have affinity for the dopamine D2 receptor, making it a potential candidate for the development of new antipsychotic drugs.
Eigenschaften
IUPAC Name |
[4-[(2-hydroxyphenyl)methyl]piperazin-1-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c21-17-9-5-4-8-16(17)14-19-10-12-20(13-11-19)18(22)15-6-2-1-3-7-15/h1-9,21H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQOMDSIYYYPSLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2O)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-nitrobenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3916970.png)
![3-ethyl-5-(3-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3916978.png)
![5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3916983.png)
![2-({1-[2-(4-bromophenoxy)ethyl]-1H-indol-3-yl}methylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3916984.png)
![N-{3-bromo-5-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B3916997.png)
![N-(2-methoxyphenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B3917004.png)

![3-ethyl-5-(2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3917024.png)
![N-{3-bromo-4-[2-(4-tert-butylphenoxy)ethoxy]-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B3917033.png)

![N-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B3917062.png)

![(3aS*,5S*,9aS*)-2-(3-chlorobenzyl)-5-[4-methoxy-3-(methoxymethyl)phenyl]hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B3917070.png)
![2-ethyl-5-imino-6-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3917088.png)